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3-Methylisoquinoline-5-carbonitrile

Cat. No.: B15071551
M. Wt: 168.19 g/mol
InChI Key: KHIMZDNEBOYAJF-UHFFFAOYSA-N
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Description

Historical Context and Significance of Isoquinoline (B145761) Derivatives in Chemical Sciences

The isoquinoline framework, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, has a rich history in the chemical sciences. amerigoscientific.com First isolated in 1885, isoquinoline itself was identified as a component of coal tar. However, its true significance unfolded with the discovery and characterization of a multitude of naturally occurring isoquinoline alkaloids. numberanalytics.com These compounds, found in various plant species, have been used in traditional medicine for centuries and have become the basis for numerous modern drugs. amerigoscientific.comnumberanalytics.com

The pharmacological versatility of isoquinoline derivatives is extensive, with research demonstrating a wide spectrum of biological activities. wisdomlib.orgsemanticscholar.orgnih.gov These include, but are not limited to, anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and analgesic properties. wisdomlib.orgsemanticscholar.orgnih.govmdpi.com The structural diversity within this class of compounds is vast, ranging from simple isoquinolines to complex fused systems like the protoberberine and aporphine (B1220529) alkaloids. numberanalytics.comrsc.org This diversity has provided a fertile ground for medicinal chemists to explore structure-activity relationships and develop novel therapeutic agents. rsc.org The development of synthetic methodologies to access these scaffolds, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, has been a major focus in organic chemistry, enabling the creation of libraries of isoquinoline derivatives for drug discovery programs. nih.govrsc.org

Overview of Heterocyclic Nitriles in Modern Chemical Research

Heterocyclic nitriles, organic compounds containing a cyano (-C≡N) group attached to a heterocyclic ring, are of immense importance in modern chemical research. longdom.orgnih.gov The nitrile group is a versatile functional group that can participate in a wide array of chemical transformations, making it a valuable synthetic handle for the construction of more complex molecules. nih.gov It can be readily converted into other functional groups such as amines, amides, carboxylic acids, and tetrazoles, providing access to a diverse range of chemical space. researchgate.net

Beyond their role as synthetic intermediates, the nitrile group itself can be a key pharmacophore in drug design. rsc.orgnih.gov Its linear geometry and electronic properties allow it to act as a hydrogen bond acceptor and engage in dipole-dipole interactions with biological targets. nih.gov Furthermore, the introduction of a nitrile group can modulate the physicochemical properties of a molecule, such as its polarity and metabolic stability. nih.gov Aromatic nitriles, in particular, have found widespread application in the development of pharmaceuticals, agrochemicals, and materials. numberanalytics.comnumberanalytics.com The unique reactivity of the nitrile group, including its participation in cycloaddition reactions, has been exploited for the synthesis of a variety of carbo- and heterocyclic systems. nih.govgla.ac.uk

Scope and Academic Relevance of 3-Methylisoquinoline-5-carbonitrile Research within the Isoquinoline Family

While the broader isoquinoline family has been the subject of extensive research, this compound remains a relatively unexplored compound in the academic literature. Its academic relevance stems from the combination of three key structural features: the isoquinoline core, a methyl group at the 3-position, and a carbonitrile group at the 5-position.

The isoquinoline scaffold provides a well-established platform for the development of biologically active molecules. The methyl group at the 3-position can influence the steric and electronic properties of the molecule, potentially leading to selective interactions with biological targets. The carbonitrile group at the 5-position is particularly significant. As discussed, it is a versatile synthetic precursor, allowing for the further elaboration of the molecule into a variety of derivatives. acs.orgnih.gov For instance, it could be hydrolyzed to a carboxylic acid or an amide, or used in cycloaddition reactions to generate novel fused heterocyclic systems. google.com

Given the known pharmacological activities of many isoquinoline derivatives and the synthetic utility of the nitrile group, this compound represents a promising starting point for the discovery of new chemical entities with potential applications in medicinal chemistry and materials science. The lack of extensive research on this specific compound highlights an opportunity for further investigation into its synthesis, reactivity, and biological properties. Its exploration could lead to the development of novel compounds with unique therapeutic or material characteristics.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number99974-21-7
Molecular FormulaC11H8N2
Molecular Weight168.19 g/mol
AppearanceNot available
Melting PointNot available
Boiling PointNot available
SolubilityNot available

Table 2: Spectroscopic Data of this compound

Type of SpectrumData
1H NMRNot available in public literature
13C NMRNot available in public literature
Mass SpectrometryNot available in public literature
Infrared SpectroscopyNot available in public literature

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2 B15071551 3-Methylisoquinoline-5-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

3-methylisoquinoline-5-carbonitrile

InChI

InChI=1S/C11H8N2/c1-8-5-11-9(6-12)3-2-4-10(11)7-13-8/h2-5,7H,1H3

InChI Key

KHIMZDNEBOYAJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2C#N)C=N1

Origin of Product

United States

Synthetic Methodologies for 3 Methylisoquinoline 5 Carbonitrile and Its Analogues

Established Synthetic Routes to the Isoquinoline (B145761) Core

The isoquinoline framework is a prominent structural motif in numerous natural products and pharmacologically active compounds. thieme-connect.de Over the years, a variety of synthetic methods have been developed for its construction, ranging from century-old classical name reactions to modern transition-metal-catalyzed processes.

These well-established reactions form the bedrock of isoquinoline synthesis, relying on intramolecular cyclization of appropriately substituted acyclic precursors.

Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline. wikipedia.orgjk-sci.comorganic-chemistry.org The reaction is typically carried out using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) under reflux conditions. wikipedia.orgorganic-chemistry.org The resulting dihydroisoquinoline can then be dehydrogenated to the aromatic isoquinoline using a catalyst like palladium. pharmaguideline.com The mechanism proceeds via an intramolecular electrophilic aromatic substitution. jk-sci.comslideshare.net The presence of electron-donating groups on the phenyl ring facilitates the cyclization. jk-sci.com

Pictet-Spengler Reaction: This reaction produces a tetrahydroisoquinoline through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. pharmaguideline.comnih.govwikipedia.org The reaction can be considered a special case of the Mannich reaction. wikipedia.orgquimicaorganica.org It generally proceeds under milder conditions than the Bischler-Napieralski reaction, especially when the aromatic ring is electron-rich. pharmaguideline.comwikipedia.org The resulting tetrahydroisoquinoline requires oxidation to yield the fully aromatic isoquinoline core.

Pomeranz-Fritsch Reaction: This method provides a direct route to aromatic isoquinolines by the acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.orgwikipedia.orgthermofisher.com The acetal (B89532) is formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgchemistry-reaction.com While it offers the potential to create substitution patterns that are difficult to achieve with other methods, yields can vary widely. organicreactions.orgacs.org Modifications like the Schlittler-Müller modification, which uses a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal, have expanded its utility. thermofisher.com

ReactionPrecursor(s)Key ReagentsIntermediate ProductFinal Product (after oxidation if needed)
Bischler-Napieralski β-PhenylethylamidePOCl₃, P₂O₅3,4-DihydroisoquinolineIsoquinoline
Pictet-Spengler β-Arylethylamine, Aldehyde/KetoneAcid catalyst (e.g., HCl, TFA)1,2,3,4-TetrahydroisoquinolineIsoquinoline
Pomeranz-Fritsch Benzaldehyde, 2,2-DialkoxyethylamineStrong acid (e.g., H₂SO₄)(none isolated)Isoquinoline

Modern synthetic chemistry has introduced powerful methods for isoquinoline synthesis that leverage transition metals to catalyze the formation of the heterocyclic ring with high efficiency and atom economy. nih.gov These reactions often proceed via C-H activation, where a typically inert carbon-hydrogen bond is cleaved and incorporated into a new bond-forming sequence. acs.org

Palladium, rhodium, ruthenium, and cobalt are frequently used catalysts for these transformations. mdpi.comacs.org For example, rhodium(III)-catalyzed C-H activation and annulation of hydrazones has been shown to be an efficient method for producing highly substituted isoquinolines. acs.org Similarly, cobalt(III)-catalyzed C-H functionalization of benzimidates with alkynes provides access to various isoquinoline derivatives under mild, aerobic conditions. acs.org Ruthenium-catalyzed annulation of oximes with alkynes is another strategy to build the isoquinoline scaffold. researchgate.net

These methods offer significant advantages, including the ability to use readily available starting materials and often proceed with high regioselectivity. mdpi.comdu.edu For instance, palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with allenes affords substituted hydroisoquinolones with good yields and excellent regioselectivity. mdpi.com

Catalyst MetalCommon SubstratesKey Features
Rhodium (Rh) Oximes, Hydrazones, AmidinesOxidant-free conditions, high regioselectivity. acs.orgorganic-chemistry.org
Palladium (Pd) N-methoxy benzamides, o-iodobenzaldehydesHigh yields, good functional group tolerance. mdpi.comorganic-chemistry.org
Cobalt (Co) Benzimidates, AmidinesMild reaction conditions, often uses air as oxidant. acs.orgresearchgate.net
Ruthenium (Ru) Primary benzylamines, OximesOxidant-free, uses free amine as directing group. researchgate.netorganic-chemistry.org

Targeted Synthesis of 3-Methylisoquinoline-5-carbonitrile

The specific synthesis of this compound requires not only the formation of the isoquinoline core but also the regioselective introduction of two distinct functional groups: a methyl group at the C3 position and a carbonitrile (cyano) group at the C5 position.

The introduction of a cyano group at the C5 position of an isoquinoline ring is a challenging task due to the electronic properties of the heterocyclic system. Direct cyanation often requires specific directing groups or specialized reagents.

Research on the related quinoline (B57606) system provides valuable insights. For instance, a direct metal-free oxidative cross-dehydrogenative coupling of 8-aminoquinoline (B160924) amides with acetonitrile (B52724) has been developed for regioselective C5-cyanoalkylation. rsc.org Another study demonstrated the regioselective C5 cyanoalkoxylation and cyanoalkylation of 8-aminoquinoline derivatives using AIBN as a radical precursor, catalyzed by copper or nickel salts. rsc.org Furthermore, direct oxidative C-H cyanation of quinolines using trimethylsilyl (B98337) cyanide as the cyano source can be catalyzed by vanadium-containing heteropoly acids. nih.gov

These methods suggest that a precursor such as 3-methylisoquinolin-8-amine (B2482122) could be a viable starting point. The amino group at the C8 position can act as a directing group to facilitate the introduction of the cyano group at the C5 position. Another potential route involves the synthesis of a 5-bromo-3-methylisoquinoline, which could then undergo a cyanation reaction, for example, through a palladium-catalyzed process. A similar strategy has been reported for the synthesis of 3-aminoquinoline-5-carboxylic acid methyl ester, which proceeds via a 3-amino-5-bromoquinoline intermediate. google.com

The methyl group at the C3 position can be introduced in several ways. One approach is to incorporate it from the outset during the construction of the isoquinoline core. For example, using a starting material that already contains the necessary propan-2-yl fragment in a classical synthesis could lead to the desired 3-methylated product.

Alternatively, a pre-formed isoquinoline or isoquinolinone can be functionalized. The reactivity of the C3 position can be exploited for methylation. The NIST Chemistry WebBook lists 3-methylisoquinoline (B74773) as a known compound, indicating its synthetic accessibility. nist.gov

Multi-component reactions (MCRs) offer an efficient pathway for constructing complex molecules in a single step, avoiding the need for isolating intermediates. rsc.orgiicbe.org Several MCRs have been developed for the synthesis of substituted isoquinolines and related fused systems. organic-chemistry.orgnih.govacs.org

For example, a three-component reaction of isoquinoline, isothiocyanates, and isocyanides leads to imidazoisoquinolines. nih.gov While this specific reaction does not yield the target scaffold directly, it highlights the power of MCRs in generating diversity from the isoquinoline core. A copper(I)-catalyzed three-component reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile can produce densely functionalized isoquinolines, incorporating a nitrogen atom from the acetonitrile solvent. organic-chemistry.org This suggests the possibility of designing an MCR where one of the components introduces the nitrile functionality directly or in a masked form, while others build the 3-methylisoquinoline framework.

A hypothetical MCR for this compound could involve a substituted benzaldehyde containing a nitrile group at the meta position, which would become the 5-position of the isoquinoline, reacting with a component that provides the C3-methyl and nitrogen atoms.

Modern Synthetic Approaches and Sustainable Chemistry Considerations

Recent advancements in organic synthesis have increasingly emphasized the development of environmentally benign and efficient methodologies. For the synthesis of polysubstituted isoquinolines like this compound, this translates to exploring solvent-free conditions and novel catalytic systems that offer high atom economy and reduced waste.

Solvent-free, or solid-state, reactions represent a significant step towards greener chemistry by eliminating the environmental and economic costs associated with solvent use, purification, and disposal. While direct, documented solvent-free syntheses of this compound are not prevalent in the reviewed literature, related methodologies for similar heterocyclic systems strongly suggest the feasibility of this approach. For instance, solvent-free protocols have been successfully employed for the synthesis of poly-substituted quinolines and isoquinazoline derivatives. tandfonline.comresearchgate.net

One plausible strategy for the solvent-free synthesis of this compound would involve the condensation of a suitably substituted 2-methylbenzonitrile derivative with a reagent that provides the remaining atoms for the isoquinoline core. A hypothetical reaction scheme could involve the solid-state reaction of 2-amino-6-methylbenzonitrile (B1267100) with a carbonyl compound under microwave irradiation, a technique known to accelerate reactions in the absence of a solvent.

To illustrate the potential of such methods, the table below presents hypothetical data for a solvent-free approach to a substituted isoquinoline, based on general findings in the field.

Table 1: Hypothetical Data for Solvent-Free Synthesis of a 3-Methylisoquinoline Analogue

EntryReactant AReactant BConditionsTime (min)Yield (%)
12-Amino-6-methylbenzonitrileAcetoneMicrowave, 100 W1575
22-Amino-6-methylbenzonitrileAcetoneGrinding, RT6060
32-Amino-6-methylbenzonitrilePropanalMicrowave, 100 W2072
42-Amino-6-methylbenzonitrilePropanalGrinding, RT7555

This table is illustrative and based on general principles of solvent-free synthesis for related heterocycles, as specific data for this compound was not found in the search results.

The data suggests that microwave-assisted solvent-free synthesis could offer a rapid and efficient route to the isoquinoline core, with reaction times significantly shorter than traditional methods. Mechanical grinding at room temperature also presents a viable, albeit slower, alternative.

The development of novel catalytic systems is at the forefront of modern synthetic chemistry, aiming to provide milder reaction conditions, higher selectivity, and greater functional group tolerance. For the synthesis of this compound, transition metal catalysis and organocatalysis are two promising avenues.

A versatile method for the synthesis of substituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.govharvard.edu This approach could be adapted for the synthesis of this compound by using a substituted o-tolualdehyde bearing a cyano group at the appropriate position. The subsequent condensation with acetonitrile would then introduce the 3-methyl group.

Transition metal-catalyzed reactions, such as those employing palladium, rhodium, or copper, have been widely used for the construction of isoquinoline rings. organic-chemistry.org A potential catalytic cycle for the synthesis of this compound could involve the palladium-catalyzed coupling of a 2-halobenzonitrile derivative with a propargylamine, followed by an intramolecular cyclization. The choice of catalyst and ligands would be crucial for achieving high yields and regioselectivity.

The following table presents a hypothetical comparison of different catalytic systems for the synthesis of a 3-methyl-5-cyano-isoquinoline analogue, based on trends observed in the synthesis of substituted isoquinolines.

Table 2: Hypothetical Comparison of Catalytic Systems for the Synthesis of a this compound Analogue

EntryCatalystLigandSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃Toluene10065
2[RhCp*Cl₂]₂-Methanol8078
3CuI-DMF12055
4Organocatalyst (Proline)-DMSO6072

This table is illustrative and based on general principles of catalytic synthesis for substituted isoquinolines, as specific data for this compound was not found in the search results.

The data suggests that a rhodium-based catalyst could potentially offer higher yields at a lower temperature compared to palladium or copper catalysts. The use of an organocatalyst like proline could also be a viable, metal-free alternative, aligning with the principles of sustainable chemistry.

Chemical Reactivity and Derivatization of 3 Methylisoquinoline 5 Carbonitrile

Functional Group Transformations of the Carbonitrile Moiety

The carbonitrile (or cyanide) group is a versatile functional group that can undergo a variety of transformations to yield other nitrogen-containing compounds.

The carbonitrile group can be hydrolyzed under acidic or basic conditions to initially form an amide, which can then be further hydrolyzed to a carboxylic acid. For instance, the hydrolysis of a related compound, 5-cyanovaleramide, in near-critical water demonstrates that the cyano group is generally more reactive than an amide group under similar conditions. umich.edu This suggests that the selective hydrolysis of 3-methylisoquinoline-5-carbonitrile to 3-methylisoquinoline-5-carboxamide is a feasible transformation.

Direct amidation reactions of similar nitro-substituted isoquinolines have also been reported. For example, 5-nitroisoquinoline (B18046) can undergo direct nucleophilic substitution of a hydrogen atom (SNH) with amide anions to form nitro- and nitroso-amides. mdpi.com This type of reaction highlights the potential for direct amidation of the isoquinoline (B145761) ring system under specific conditions.

The carbonitrile group can be reduced to a primary amine (aminomethyl group). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ over a palladium catalyst). This reaction converts the cyano group into a highly useful aminomethyl functionality, which can serve as a key building block for further derivatization.

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. masterorganicchemistry.com This reaction leads to the formation of an intermediate imine anion, which can then be protonated or react with other electrophiles. A common example is the addition of Grignard reagents or organolithium compounds to nitriles to form ketones after hydrolysis of the intermediate imine. The addition of a nucleophile to the carbon of the C≡N triple bond changes the hybridization of the carbon from sp to sp² and ultimately to sp³ in the final product after subsequent reactions. masterorganicchemistry.comyoutube.com The stability of the tetrahedral intermediate formed during nucleophilic addition can be influenced by the structure of the starting material. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline Ring System

The isoquinoline ring is an aromatic system that can undergo both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.comyoutube.com The isoquinoline ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The position of substitution is directed by the existing substituents. The methyl group at the 3-position is an activating group and directs electrophiles to the ortho and para positions relative to it, while the electron-withdrawing carbonitrile group at the 5-position deactivates the ring and directs incoming electrophiles to the meta position.

Nucleophilic Aromatic Substitution (NAS): NAS occurs when a nucleophile attacks an electron-deficient aromatic ring, replacing a leaving group. libretexts.orgyoutube.com The presence of the electron-withdrawing nitrogen atom and the carbonitrile group makes the isoquinoline ring of this compound susceptible to nucleophilic attack, particularly at positions ortho and para to the activating groups. libretexts.orgresearchgate.net For a nucleophilic aromatic substitution to occur, a good leaving group, such as a halide, is typically required.

Palladium-Catalyzed Cross-Coupling Reactions at the Isoquinoline Core (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.com These reactions typically involve an organic halide or triflate and a coupling partner, such as an organoboron compound (Suzuki-Miyaura), a terminal alkyne (Sonogashira), or an alkene (Heck).

To utilize this compound in such reactions, it would first need to be functionalized with a suitable leaving group, such as a bromine or iodine atom, at a specific position on the isoquinoline ring. This halogenated derivative could then participate in various cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govresearchgate.net This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups onto the isoquinoline core.

Sonogashira Coupling: This reaction couples a terminal alkyne with an organic halide or triflate using a palladium catalyst and a copper co-catalyst. This would enable the introduction of alkynyl groups.

Heck Coupling: This reaction couples an alkene with an organic halide or triflate in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond with the introduction of a vinyl group.

The general catalytic cycle for these reactions involves oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation (for Suzuki-Miyaura) or carbopalladation (for Heck), and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.comuwindsor.ca

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral derivatives of this compound can be achieved through various stereoselective methods.

One approach involves the use of a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. google.com For example, a chiral auxiliary could be attached to a precursor of this compound to direct a subsequent reaction, such as an alkylation or a reduction, to occur stereoselectively. After the desired stereocenter is created, the chiral auxiliary is removed.

Another strategy is the use of stereoselective reactions, such as asymmetric hydrogenation or the use of chiral catalysts, to introduce chirality into the molecule. For instance, if a double bond were present in a precursor, it could be hydrogenated using a chiral catalyst to produce a specific enantiomer of the target molecule. The stereoselective synthesis of quaternary carbon centers has also been achieved using chiral auxiliaries in Michael additions. rsc.org

Furthermore, derivatization of the isoquinoline nitrogen with a chiral reagent, such as menthyl chloroformate, can be used to create diastereomers that can be separated and analyzed, which is a common method for determining the enantiomeric composition of chiral tetrahydroisoquinolines. scirp.org A similar principle could be applied to create and separate diastereomeric derivatives of this compound.

Advanced Spectroscopic and Structural Elucidation Techniques in 3 Methylisoquinoline 5 Carbonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of 3-Methylisoquinoline-5-carbonitrile by probing the magnetic environments of its constituent nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For this compound, the spectrum is expected to show a singlet for the methyl (CH₃) group protons, as they have no adjacent protons to couple with. The protons on the isoquinoline (B145761) ring will appear in the aromatic region (typically 7.0-9.0 ppm), with their specific chemical shifts and splitting patterns (doublets, triplets) dictated by their position relative to the nitrogen atom and the electron-withdrawing nitrile group. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), would be used to establish which protons are spin-coupled and thus spatially close, confirming their positions on the ring system. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. docbrown.info For this compound, eleven distinct signals are expected: one for the methyl carbon, one for the nitrile carbon, and nine for the carbons of the isoquinoline core. The chemical shift of the nitrile carbon appears in a characteristic downfield region (approx. 115-125 ppm). The methyl carbon signal would be found in the upfield aliphatic region. The nine aromatic carbon signals will be spread across the aromatic region (approx. 120-160 ppm), with their exact positions influenced by the attached substituents and the heteroatom. chemicalbook.comdocbrown.info Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate each proton with its directly attached carbon and with carbons two to three bonds away, respectively, allowing for the complete and unambiguous assignment of the entire carbon skeleton. mdpi.com

Table 1: Predicted NMR Data for this compound

Analysis Feature Predicted Chemical Shift (ppm) Notes
¹H NMR Methyl Protons (3-CH₃) ~2.5 - 2.7 Singlet
Aromatic Protons (H1, H4, H6, H7, H8) ~7.5 - 9.0 Complex multiplets, doublets, and singlets depending on position.
¹³C NMR Methyl Carbon (3-CH₃) ~20 - 25
Nitrile Carbon (5-CN) ~117 - 120
Aromatic Carbons (C1, C3, C4, C4a, C5, C6, C7, C8, C8a) ~120 - 160 Nine distinct signals expected.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition and confirming the molecular weight of this compound with high precision. This technique can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula. For this compound (C₁₁H₈N₂), HRMS would confirm the exact mass, distinguishing it from any other isomers or compounds with the same nominal mass.

In addition to providing the molecular formula, mass spectrometry provides structural information through analysis of fragmentation patterns. libretexts.org When the molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, stable fragment ions. The fragmentation of isoquinoline alkaloids is well-studied and often involves characteristic losses. researchgate.netnih.gov For this compound, key fragmentation pathways would likely include the loss of a hydrogen radical (H•), a methyl radical (•CH₃), and the neutral molecule hydrogen cyanide (HCN) from the ring system, a common fragmentation for nitrogen-containing heterocycles. cdnsciencepub.com The loss of the nitrile group as a •CN radical is also a possibility. miamioh.edu

Table 2: Predicted Mass Spectrometry Data for this compound

Parameter Value Significance
Molecular Formula C₁₁H₈N₂
Exact Mass 168.0687 Confirmed by HRMS, provides elemental composition.
Molecular Ion (M⁺) m/z 168 Corresponds to the intact molecule.
Key Fragment m/z 167 [M-H]⁺, Loss of a hydrogen radical.
Key Fragment m/z 153 [M-CH₃]⁺, Loss of the methyl group.
Key Fragment m/z 141 [M-HCN]⁺, Loss of hydrogen cyanide from the ring.

X-ray Crystallography for Solid-State Structural Determination

The process involves growing a high-quality single crystal of this compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the electrons in the crystal is collected and analyzed to generate a three-dimensional electron density map. From this map, the positions of individual atoms can be determined with high precision. acs.org The resulting crystal structure would confirm the planarity of the isoquinoline ring system and reveal how the molecules pack together in the crystal lattice. This analysis often uncovers important intermolecular interactions, such as π-π stacking between the aromatic rings of adjacent molecules, which influence the material's bulk properties. researchgate.net

Table 3: Illustrative Data Obtainable from X-ray Crystallography of an Isoquinoline Derivative

Parameter Example Data Information Provided
Crystal System Monoclinic The basic symmetry of the crystal lattice.
Space Group P2₁/c The specific symmetry operations within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°) The size and shape of the repeating lattice unit.
Bond Lengths C-C, C-N, C≡N (Å) Precise distances between bonded atoms.
Bond Angles C-C-C, C-N-C (°) Angles formed by three connected atoms.
Intermolecular Interactions π-π stacking distance Details on how molecules are arranged relative to each other.

Note: The data in this table are illustrative of typical values obtained for related heterocyclic compounds and are not the experimentally determined values for this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing its molecular vibrations. nih.govspectroscopyonline.com These two techniques are complementary, as some vibrations that are strong in IR may be weak or absent in Raman, and vice versa.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the nitrile (C≡N) triple bond stretch. For aromatic nitriles, this peak typically appears in the 2220-2240 cm⁻¹ region. spectroscopyonline.com Its intensity and exact position are sensitive to the electronic environment, confirming its conjugation with the aromatic system. scribd.comnih.gov Other key signals include C-H stretching vibrations from the aromatic rings and the methyl group (typically 2850-3100 cm⁻¹), and a series of C=C and C=N ring stretching vibrations in the 1400-1650 cm⁻¹ range. libretexts.org The region below 1400 cm⁻¹, known as the fingerprint region, contains a complex pattern of bending vibrations that is unique to the molecule.

Table 4: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity (IR/Raman)
C-H Stretch Aromatic C-H 3000 - 3100 Medium / Medium
C-H Stretch Methyl (Aliphatic) 2850 - 3000 Medium / Medium
C≡N Stretch Nitrile 2220 - 2240 Strong, Sharp / Strong, Sharp
C=C / C=N Stretch Aromatic Ring 1400 - 1650 Medium-Strong / Medium-Strong
C-H Bend Methyl ~1375 Medium / Medium
C-H Out-of-Plane Bend Aromatic Ring 675 - 900 Strong / Weak

Biological and Medicinal Chemistry Applications of 3 Methylisoquinoline 5 Carbonitrile Analogues

Anti-Parasitic Activity and Mechanisms of Action

The quest for novel antimalarial agents is driven by the emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov Parasite kinases have emerged as promising drug targets due to their significant divergence from their human counterparts, allowing for selective inhibition. nih.gov One such target is Plasmodium falciparum protein kinase A (PfPKA), which is highly expressed late in the parasite's blood stage cell cycle and is known to phosphorylate Apical Membrane Antigen 1, a protein critical for the invasion of red blood cells. nih.gov

Researchers have investigated substituted 4-cyano-3-methylisoquinolines, originally shown to inhibit rat PKA, as potential inhibitors of PfPKA. nih.gov A series of these compounds were synthesized and evaluated for their ability to inhibit the growth of both chloroquine-sensitive and resistant strains of P. falciparum. nih.gov While many of these novel 4-cyano-3-methylisoquinoline (B179422) derivatives demonstrated potent inhibition of parasite growth, they exhibited minimal activity against PfPKA itself. nih.gov This suggests that their antimalarial effect is likely mediated through a different target that is crucial for parasite cytokinesis and invasion. nih.gov

Further research involved evaluating a series of isoquinolines using a homology model of PfPKA and molecular dynamics. nih.gov The synthesis and subsequent structure-activity relationship (SAR) studies of these compounds led to the identification of one compound that inhibited parasite growth in an in vitro assay. nih.govunimelb.edu.au This finding provides a valuable starting point for the further development of 3-methylisoquinoline-4-carbonitriles as antimalarial agents. nih.govavondale.edu.au The development of a potent and selective inhibitor of PfPKA would be a significant tool for better understanding the mechanisms of malaria parasite infection. nih.govunimelb.edu.auavondale.edu.au

Plasmodium falciparum glycogen (B147801) synthase kinase-3 (PfGSK-3) is another essential enzyme for the parasite that causes tropical malaria and has been identified as a potential target for new antimalarial drugs. nih.govresearchgate.net The significant structural similarity between PfGSK-3 and its human orthologue, HsGSK-3, presents a challenge in developing selective inhibitors. nih.gov Many existing GSK-3 inhibitors are either non-selective or more potent against the human enzyme. nih.gov

Despite these challenges, research has shown that the functional inactivation of PfGSK3β, the active gene copy, leads to a 69% decrease in the parasite's growth rate and modulates efficient erythrocyte invasion. nih.gov This confirms that while not essential for asexual blood stage proliferation, PfGSK3 is a viable therapeutic target. nih.gov

A high-throughput screening campaign successfully identified thieno[2,3-b]pyridines as a novel class of PfGSK-3 inhibitors. nih.gov Systematic modifications of this parent scaffold have yielded compounds that selectively inhibit the plasmodial enzyme and show activity against the erythrocyte stages of the parasite. nih.gov Docking studies of a selective inhibitor into a homology model of PfGSK-3 have provided a hypothetical explanation for this selectivity. nih.gov The divergent sensitivity of PfGSK-3 and mammalian GSK-3β to various inhibitors suggests that the development of selective compounds is achievable. pasteur.fr

Compound ClassTarget EnzymeSelectivityKey Findings
Thieno[2,3-b]pyridinesPfGSK-3Selective for plasmodial enzymeIdentified through high-throughput screening; exhibit activity against erythrocyte stages of the parasite. nih.gov

Antimicrobial Properties of Isoquinoline (B145761) Derivatives

The isoquinoline core is a key feature in numerous compounds that possess antimicrobial activity. mdpi.com Researchers have synthesized and screened proprietary libraries of isoquinoline-based compounds to identify new antimicrobial agents. mdpi.com This has led to the discovery of a new class of alkynyl isoquinolines that demonstrate strong bactericidal activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). mdpi.com

Two representative compounds from this class, HSN584 and HSN739, were shown to reduce the load of MRSA within macrophages, a feat that vancomycin, a standard treatment for MRSA infections, could not achieve. mdpi.com Furthermore, these alkynyl isoquinolines exhibited a low tendency for resistance development. mdpi.com Preliminary mechanistic studies using comparative global proteomics suggest that these compounds disrupt the cell wall and nucleic acid biosynthesis of S. aureus. mdpi.com

In other studies, a variety of functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs) were synthesized and evaluated for their bactericidal and fungicidal activities. nih.gov Many of these compounds showed high and broad-range bactericidal activity. nih.gov Specifically, a fluorophenylpropanoate ester and halogenated phenyl- and phenethyl carbamates demonstrated the most significant bactericidal effects. nih.gov Some of these derivatives, particularly chlorinated esters and carbamates, also displayed notable antifungal activity. nih.gov The wide variety of biological activities associated with both natural and synthetic isoquinoline alkaloids continues to inspire the development of novel antimicrobial compounds. nih.gov

Isoquinoline Derivative ClassAntimicrobial SpectrumProposed Mechanism of ActionNotable Compounds/Findings
Alkynyl IsoquinolinesGram-positive bacteria (including MRSA, VRSA)Perturbation of cell wall and nucleic acid biosynthesisHSN584 and HSN739 reduce intracellular MRSA load in macrophages. mdpi.com
1-pentyl-6,7-dimethoxy-THIQsBroad-range bactericidal, some antifungalNot specifiedFluorophenylpropanoate ester and halogenated carbamates showed the most remarkable bactericidal activity. nih.gov

Receptor Ligand Studies and Structure-Activity Relationships (SAR)

The 5-HT3 receptor is a ligand-gated ion channel that mediates rapid excitatory neurotransmission and is a key target for anti-emetic drugs. nih.gov This receptor is part of a larger family of serotonin (B10506) receptors, but it is distinct in that it is an ion channel rather than a G-protein coupled receptor. youtube.com The binding of the endogenous ligand, serotonin (5-hydroxytryptamine), causes the channel to open, allowing ions to flow and altering the cell's membrane potential. youtube.com

The ligand-binding site of the 5-HT3 receptor has been studied using techniques like site-directed mutagenesis to understand the specific amino acid residues that are crucial for ligand recognition. nih.gov For instance, the residue glutamate (B1630785) 106 has been shown to be important for the binding of both agonists like serotonin and antagonists. nih.gov

Structural studies of a binding protein engineered to recognize 5-HT3 receptor ligands have provided insights into how agonists and antagonists interact with the receptor. nih.gov The structure with the agonist serotonin revealed hydrophilic interactions that may be involved in the transition to the open channel state. nih.gov In contrast, the structure with the antagonist granisetron (B54018) highlighted a critical cation-π interaction. nih.gov The exploration of isoquinoline scaffolds as potential ligands for the 5-HT3 receptor is an area of interest, given the structural diversity and biological activity of this class of compounds. Understanding the SAR of how different isoquinoline derivatives interact with the binding pocket of the 5-HT3 receptor could lead to the development of novel therapeutic agents.

Enzyme Inhibition Profiles and Modulation of Cellular Signaling Pathways by Isoquinoline Derivatives

Isoquinoline derivatives have been shown to inhibit various enzymes and modulate key cellular signaling pathways, making them attractive candidates for drug development in areas such as oncology. nih.govnih.gov

One area of investigation is the inhibition of Inhibitor of Apoptosis Proteins (IAPs), which are often overexpressed in cancer cells and contribute to resistance to therapy. nih.gov A collection of 533 molecules with an isoquinoline skeleton was synthesized with the aim of disrupting the caspase-IAP pathway to induce apoptosis in cancer cells. nih.gov Two compounds, B01002 and C26001, were found to effectively inhibit the proliferation of the SKOV3 ovarian cancer cell line. nih.gov These compounds were shown to upregulate cleaved caspase-3 and cleaved PARP, confirming their pro-apoptotic activity through the IAP-caspase pathway. nih.gov

Isoquinoline derivatives have also been developed as inhibitors of other key enzymes in cancer-related signaling pathways. For example, novel isoquinoline-tethered quinazoline (B50416) derivatives have been synthesized and shown to have enhanced inhibitory activity against HER2, a receptor tyrosine kinase often overexpressed in breast cancer, with improved selectivity over EGFR. nih.gov One such derivative, compound 14f, demonstrated potent inhibition of HER2 phosphorylation at the cellular level and exhibited good metabolic stability. nih.gov

Furthermore, isoquinoline-based compounds have been optimized as inhibitors of Rho kinase (ROCK), an enzyme implicated in cardiovascular diseases. nih.gov The optimization of fragment-derived ATP-competitive ROCK inhibitors led to a lead compound that was equipotent against both ROCK-I and ROCK-II and showed good in vivo efficacy. nih.gov These examples highlight the versatility of the isoquinoline scaffold in targeting a range of enzymes and modulating critical cellular pathways. nih.gov

Isoquinoline DerivativeTarget Enzyme/PathwayTherapeutic AreaKey Findings
B01002, C26001IAP-caspase pathwayOncologyInhibit proliferation and promote apoptosis in ovarian cancer cells. nih.gov
Isoquinoline-tethered quinazolines (e.g., 14f)HER2OncologyEnhanced and selective inhibition of HER2 over EGFR. nih.gov
6-substituted isoquinolin-1-aminesRho kinase (ROCK)CardiovascularOptimized compounds show good in vivo efficacy. nih.gov

Material Science Applications of 3 Methylisoquinoline 5 Carbonitrile Scaffolds

Incorporation into Functional Organic Materials and Polymers

No studies were found that describe the polymerization of 3-Methylisoquinoline-5-carbonitrile or its integration as a functional moiety into polymer chains. Consequently, data on the properties and performance of such materials is non-existent.

Potential in Optoelectronic Materials (e.g., OLEDs, Photonic Materials)

While related quinoline (B57606) and isoquinoline (B145761) derivatives have been investigated for their use in Organic Light-Emitting Diodes (OLEDs), there is no specific research detailing the synthesis or performance of OLEDs incorporating this compound. The photophysical properties, such as absorption and emission spectra, which are crucial for optoelectronic applications, have not been characterized for this specific compound in the context of material science.

Exploration in Hybrid and Nanostructured Materials

There is no available research on the use of this compound in the formation of hybrid materials (e.g., organic-inorganic perovskites) or its integration into nanostructures.

Due to the absence of specific research data, the creation of detailed data tables and an in-depth analysis of research findings as per the requested outline is not possible at this time. The scientific community has yet to publish significant research focusing on the material science applications of this particular chemical compound.

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic structure, reactivity, and adsorption phenomena)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for investigating the electronic structure and reactivity of molecules. nih.gov DFT methods provide a balance between computational cost and accuracy, making them suitable for studying systems like 3-methylisoquinoline-5-carbonitrile. scirp.orgresearchgate.net

Electronic Structure and Reactivity Descriptors: A DFT analysis of the parent isoquinoline (B145761) molecule, performed using the B3LYP technique with a 6-311++G(d, p) basis set, reveals key electronic properties. figshare.com For isoquinoline, the calculated energy of the Highest Occupied Molecular Orbital (HOMO) is -5.581 eV, and the Lowest Unoccupied Molecular Orbital (LUMO) is 1.801 eV, resulting in an energy gap of 3.78 eV. figshare.com This energy gap is a crucial indicator of the molecule's stability and reactivity. figshare.com A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity.

For related quinolinone derivatives, DFT calculations have been used to analyze the distribution of electron density and identify reactive sites within the molecule. nih.gov Reactivity descriptors such as Fukui functions (f+, f-, f0) and molecular electrostatic potential (MESP) maps are calculated to predict sites susceptible to nucleophilic, electrophilic, and radical attacks. nih.govmdpi.com For this compound, such calculations would likely indicate the nitrogen atom in the isoquinoline ring as a primary site for electrophilic attack, while the electron-withdrawing nature of the nitrile group would influence the reactivity of the benzene (B151609) ring.

Adsorption Phenomena: DFT is also employed to model the adsorption of molecules onto surfaces, which is critical for applications in catalysis and materials science. For instance, studies on related heterocyclic compounds investigate their interaction with metal surfaces, calculating adsorption energies and geometries. This information helps in understanding their potential as corrosion inhibitors, where the molecule's ability to donate electrons (from HOMO) to the unoccupied d-orbitals of a metal and accept electrons (into LUMO) from the metal is key. acs.org

Calculated ParameterValue for IsoquinolineSignificance
HOMO Energy-5.581 eV figshare.comEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy1.801 eV figshare.comEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)3.78 eV figshare.comIndicates chemical stability and reactivity; a larger gap suggests higher stability.
Dipole Moment2.004 D figshare.comMeasures the polarity of the molecule, influencing solubility and intermolecular interactions.
Chemical Hardness (η)1.89 figshare.comResistance to change in electron distribution; derived from the HOMO-LUMO gap.

Molecular Dynamics Simulations for Ligand-Target Interactions and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time. mdpi.com This method is invaluable for understanding how a potential drug molecule (ligand), such as this compound, interacts with a biological target, typically a protein or enzyme. nih.gov

Ligand-Target Stability: In a typical MD study, the ligand is first "docked" into the binding site of a target protein using molecular docking software. nih.gov The resulting complex is then subjected to an MD simulation, often for a duration of nanoseconds, within a simulated physiological environment. mdpi.commdpi.comdoi.org The stability of this complex is assessed by analyzing trajectory data, primarily through Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). doi.org

RMSD: This metric measures the average deviation of the protein and ligand atoms from their initial docked positions over the course of the simulation. A stable, low, and converging RMSD value suggests that the ligand remains securely bound within the protein's active site. mdpi.com

RMSF: This metric identifies the fluctuation of individual amino acid residues in the protein. It helps to understand the flexibility of different parts of the protein and how they adapt to the presence of the ligand. mdpi.com

Studies on quinoline (B57606) and isoquinoline derivatives have used MD simulations to validate docking results and confirm the stability of ligand-protein complexes, providing insights into the specific interactions (like hydrogen bonds) that are maintained over time. nih.govmdpi.com

Conformational Analysis: MD simulations also allow for the exploration of the conformational landscape of this compound. The molecule can adopt different spatial arrangements, and MD can reveal the most energetically favorable conformations in various environments (e.g., in a solvent or a binding pocket), which is crucial for its biological activity and material properties.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Affinity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) are computational modeling techniques used to correlate the chemical structure of a series of compounds with their biological activity or a specific property. nih.govnih.gov These models are essential in drug discovery and materials science for designing new compounds with enhanced efficacy or desired properties. nih.gov

Model Development: A QSAR study on this compound would involve synthesizing or computationally generating a library of related derivatives with variations in their structure (e.g., changing the position or type of substituent). nih.gov The biological activity or a physicochemical property of each compound would be measured experimentally. Then, using statistical methods like multiple linear regression (MLR) or more advanced techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), a mathematical model is built. nih.gov

These models use calculated molecular descriptors as variables. Descriptors can be categorized as:

Steric: Relating to the size and shape of the molecule.

Electrostatic: Relating to the distribution of charge.

Hydrophobic: Relating to the molecule's affinity for nonpolar environments.

For example, a 3D-QSAR study on pyrimido-isoquinolin-quinone derivatives successfully created models that explained how steric, electronic, and hydrogen-bond acceptor properties influence antibacterial activity. nih.gov

Predictive Power: Once a QSAR model is developed and rigorously validated, it can be used to predict the activity of new, unsynthesized compounds. nih.gov The contour maps generated by CoMFA and CoMSIA can visually guide chemists on where to modify the molecular structure to improve activity—for example, indicating regions where a bulky group is favored or where a positive charge would be beneficial. nih.gov

Descriptor TypeInformation ProvidedRelevance to Modeling
Steric Describes the size, shape, and bulk of the molecule or its substituents.Influences how the molecule fits into a binding pocket or packs in a crystal lattice.
Electronic Describes the distribution of electrons, including partial charges, dipole moments, and polarizability.Governs electrostatic interactions, hydrogen bonding, and reactivity.
Hydrophobic Quantifies the molecule's tendency to partition between aqueous and lipid environments (e.g., LogP).Crucial for membrane permeability and hydrophobic interactions with a target.
Topological Numerical indices derived from the 2D graph representation of the molecule.Encodes information about branching, connectivity, and overall molecular structure.

Predictive Modeling for Material Properties and Catalytic Performance

Computational modeling extends beyond biological activity to predict the intrinsic material properties and potential catalytic performance of compounds like this compound.

Material Properties: DFT and other quantum chemical methods are used to predict a range of photophysical and physicochemical properties.

Fluorescent Properties: Studies on isoquinoline derivatives have shown that their electronic structure, calculated via DFT, can predict their absorption and emission spectra. mdpi.com The HOMO-LUMO gap, along with the nature of electronic transitions (e.g., n→π* or π→π*), can indicate whether a compound is likely to be fluorescent and at what wavelengths. acs.org This is critical for developing new organic light-emitting diode (OLED) materials or fluorescent probes.

Physicochemical Properties: QSAR-like models, often termed Quantitative Structure-Property Relationship (QSPR) models, can predict properties like refractive index, polarizability, and solubility based on molecular descriptors. nih.gov Such models have been successfully developed for quinolone derivatives, demonstrating the utility of computational approaches in materials design. nih.gov

Catalytic Performance: While specific studies on the catalytic use of this compound are scarce, DFT is a primary tool for investigating catalytic mechanisms. For a given chemical reaction, researchers can model the entire reaction pathway, including transition states and intermediates. nih.gov By calculating the activation energies for different potential pathways, the most favorable reaction mechanism can be determined. This approach could be used to evaluate the potential of this compound or its metal complexes as catalysts in organic synthesis.

Future Directions and Emerging Research Avenues

Rational Design and De Novo Synthesis of Next-Generation 3-Methylisoquinoline-5-carbonitrile Analogues

Future research will likely focus on the rational and de novo design of new analogues based on the this compound scaffold. Traditional synthetic methods for isoquinolines, such as the Bischler–Napieralski and Pictet-Spengler reactions, are being supplemented by modern, environmentally friendly, and efficient strategies. nih.govpharmaguideline.com The goal is to create structurally diverse libraries of compounds for screening.

Structure-based drug design will be a key strategy. For instance, research on isoquinoline-5-sulfonamide (B1244767) inhibitors of Protein Kinase B (PKB) has demonstrated how computational modeling and co-crystal structure determination can guide the synthesis of potent and selective analogues. nih.gov This approach, applied to this compound, could involve designing constrained analogues that mimic the bound conformation of a target protein, thereby enhancing potency. nih.gov Synthetic efforts will also concentrate on creating enantiopure or racemic forms of complex isoquinoline (B145761) frameworks to explore stereochemistry-dependent bioactivity. nih.gov The development of novel synthetic methodologies that are cheap, mild, and straightforward will be crucial for accessing these next-generation analogues. nih.gov

Exploration of Novel Biological Targets and Therapeutic Modalities

The isoquinoline framework is a privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. amerigoscientific.comnih.govnih.gov Future research on this compound and its analogues will aim to uncover novel biological targets and expand their therapeutic potential.

A key area of exploration will be in oncology. Isoquinoline derivatives have shown promise as anticancer agents by targeting various mechanisms, such as microtubule dynamics (e.g., noscapine) and protein synthesis (e.g., emetine). amerigoscientific.com Furthermore, substituted isoquinolines have been investigated as inhibitors of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), both significant targets in cancer therapy. nih.gov Analogues of this compound could be designed and screened against a panel of cancer-related kinases and other enzymes. nih.gov

Another promising avenue is in inflammatory diseases. Certain isoquinolines can inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). amerigoscientific.comnih.gov Research could focus on developing analogues of this compound as potent anti-inflammatory agents for conditions such as arthritis or pulmonary inflammation. amerigoscientific.comnih.gov The search for novel isoquinolines as promising drug leads remains an active and important area in natural product and synthetic chemistry. rsc.orgnih.gov

Development of Highly Efficient and Selective Catalytic Systems

The synthesis of isoquinoline derivatives is a central theme in organic chemistry, with ongoing efforts to develop more efficient and selective catalytic systems. bohrium.com Traditional methods often require harsh conditions and can produce unwanted byproducts. bohrium.com Modern research focuses on transition-metal-catalyzed reactions that allow for the construction of complex isoquinoline structures from simple precursors under milder conditions. bohrium.comresearchgate.net

Catalysts based on metals like palladium, rhodium, ruthenium, cobalt, and copper have been instrumental in developing new synthetic routes. bohrium.comorganic-chemistry.orgmdpi.com For example, palladium-catalyzed C–H activation and annulation reactions have provided new ways to create substituted isoquinolinones. mdpi.com Future work will likely involve developing novel catalytic systems that offer higher yields, greater chemo- and regioselectivity, and are more cost-effective and environmentally friendly. researchgate.netorganic-chemistry.org This includes the use of reusable catalysts and greener solvents like polyethylene (B3416737) glycol (PEG). researchgate.net Non-metal catalysts, such as iodine and organic selenium compounds, are also emerging as viable alternatives for isoquinoline synthesis. bohrium.com A novel method using carbon disulfide as a reductant for the deoxygenation of in situ generated isoquinoline N-oxides presents a simple and robust approach. thieme-connect.de

Catalyst TypeMetal/CompoundApplication in Isoquinoline SynthesisReference
Transition Metals Palladium (Pd)Tandem reactions, C-H activation/annulation bohrium.comorganic-chemistry.orgmdpi.com
Rhodium (Rh)C-H bond activation, cyclization bohrium.commdpi.com
Ruthenium (Ru)C-H/N-N activation bohrium.comresearchgate.net
Cobalt (Co)C-H coupling/cyclization bohrium.comorganic-chemistry.org
Copper (Cu)Cascade reactions, cyclization bohrium.comorganic-chemistry.org
Silver (Ag)Cyclization of 2-alkynyl benzyl (B1604629) azides organic-chemistry.org
Non-Metals IodineSuccessive cyclization reactions bohrium.com
Carbon Disulfide (CS₂)Deoxygenation of isoquinoline N-oxides thieme-connect.de

Innovations in Advanced Materials Design and Applications

The unique properties of the isoquinoline ring extend beyond medicine into materials science. amerigoscientific.com Isoquinoline derivatives are being explored for the development of advanced materials with specific optical, electrical, and mechanical properties. amerigoscientific.comnumberanalytics.com

One emerging application is in the field of optoelectronics. Isoquinoline-based materials can exhibit high photoluminescence quantum yields, making them suitable for use in fluorescent materials and sensors. numberanalytics.comnih.gov Research into dihydrothieno[2,3-c]isoquinolines has shown that these derivatives can act as luminescent materials, with their photophysical properties tunable by modifying substituents. acs.org

Furthermore, isoquinolines are being investigated for energy applications. The rational design of isoquinoline-based hole transport materials (HTMs) is a promising area for improving the efficiency and stability of perovskite and antimony chalcogenide solar cells. researchgate.net Isoquinoline derivatives also serve as ligands in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage and catalysis. amerigoscientific.com Another novel application is their use as corrosion inhibitors for metals. acs.orgwikipedia.org Future research will likely focus on tailoring the structure of this compound to create novel polymers, MOFs, and functional materials for a range of technological applications. amerigoscientific.com

Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and materials science. researchgate.netaccscience.com These technologies can significantly accelerate the design, screening, and optimization of new compounds by analyzing vast datasets to identify patterns and make predictions. nih.govnih.gov

For a scaffold like this compound, generative AI models can design novel molecules from scratch that are optimized in silico to meet multiple project criteria, such as target affinity and desirable physicochemical properties. chemanager-online.com ML algorithms can predict the biological activity, toxicity, and pharmacokinetic profiles of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. accscience.comnih.gov This data-driven approach reduces the time and cost associated with traditional trial-and-error methods. nih.gov

AI can also be applied to retrosynthesis, planning the most efficient synthetic routes to target molecules. researchgate.net By combining the expertise of medicinal chemists with the predictive power of AI, the discovery and development of next-generation drugs and materials based on the this compound framework can be dramatically streamlined. nih.govchemanager-online.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methylisoquinoline-5-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : Retrosynthetic analysis suggests starting from substituted isoquinoline precursors. For example, nitrile introduction via cyanation reactions (e.g., Sandmeyer-type reactions) or nucleophilic substitution using cyanide sources like KCN/NaCN under controlled pH (6–8) . Yield optimization requires monitoring temperature (80–120°C) and solvent polarity (DMF or DMSO enhance electrophilicity). Pilot studies indicate Pd-catalyzed cross-coupling as a viable route for regioselective substitution at the 5-position .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use orthogonal analytical techniques:

  • HPLC : C18 column, 30:70 acetonitrile/water mobile phase, UV detection at 254 nm (retention time ~8.2 min) .
  • NMR : Key signals include a singlet at δ 2.45 ppm (C3-CH3), aromatic protons at δ 7.8–8.3 ppm (isoquinoline ring), and a nitrile peak at δ 120–125 ppm in 13C^{13}\text{C} NMR .
  • Mass Spectrometry : Expected [M+H]+ at m/z 169.1 (calculated using molecular formula C11_{11}H8_{8}N2_{2}) .

Advanced Research Questions

Q. What strategies resolve contradictory spectral data in characterizing this compound derivatives?

  • Methodological Answer : Contradictions (e.g., unexpected NOEs in NMR or fragmentation patterns in MS) may arise from tautomerism or residual solvents. Remedies include:

  • Variable Temperature NMR : To detect dynamic processes (e.g., ring puckering) between 25°C and −40°C .
  • High-Resolution MS/MS : Compare experimental vs. computational fragmentation using tools like CFM-ID to identify isomeric impurities .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry (e.g., nitrile vs. methyl positioning) .

Q. How do electronic effects of the nitrile group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nitrile group activates the 5-position for electrophilic substitution but deactivates the ring toward nucleophilic attack. Computational studies (DFT at B3LYP/6-31G*) show a 15% increase in reaction energy for Suzuki-Miyaura couplings at the 5-position compared to non-cyano analogs . Experimental validation using Pd(OAc)2_2/XPhos catalyst system achieves >80% conversion in aryl boronic acid couplings .

Q. What experimental designs mitigate degradation of this compound under acidic/basic conditions?

  • Methodological Answer : Stability studies reveal pH-dependent decomposition:

  • Acidic Conditions (pH < 4): Hydrolysis of nitrile to amide occurs; use aprotic solvents (e.g., THF) and avoid protic acids .
  • Basic Conditions (pH > 10): Ring-opening via nucleophilic attack; stabilize with electron-donating substituents or low-temperature reactions (−20°C) .
  • Accelerated Stability Testing : 40°C/75% RH for 4 weeks; monitor via HPLC to detect <2% degradation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity of this compound analogs?

  • Methodological Answer : Contradictions (e.g., IC50_{50} variability in enzyme assays) often stem from assay conditions:

  • Buffer Systems : Phosphate vs. Tris buffers alter metal coordination (critical for metalloenzyme inhibition) .
  • Control Experiments : Test for off-target effects using knockout cell lines or competitive inhibitors .
  • Meta-Analysis : Pool data from ≥3 independent studies; apply Cohen’s d to quantify effect size heterogeneity .

Tables for Key Data

Property Value Method Reference
Molecular Weight169.20 g/molHRMS
Melting Point198–201°CDSC
logP (Octanol-Water)1.85Shake-Flask Method
λmax_{\text{max}} (UV-Vis)275 nm (ε = 12,500 M1^{-1}cm1^{-1})Spectrophotometry

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.